molecular formula C11H14Cl2N2O B3002093 2-amino-1-quinolin-4-yl-ethanol Dihydrochloride CAS No. 37008-96-1

2-amino-1-quinolin-4-yl-ethanol Dihydrochloride

Cat. No.: B3002093
CAS No.: 37008-96-1
M. Wt: 261.15
InChI Key: IGKDHUCVLUYGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-quinolin-4-yl-ethanol Dihydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2O and its molecular weight is 261.15. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Activity

Research has demonstrated the synthesis and efficacy of novel compounds related to quinoline, including those derived from reactions involving 2-quinolones. These compounds have been shown to exhibit antimicrobial and anti-inflammatory properties. For instance, substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one derivatives, synthesized from 1-amino-3-cinnamoyl-quinolin-2(1H)-one, displayed significant antimicrobial and anti-inflammatory activities (Kumar, Fernandes, & Kumar, 2014).

Antioxidant and Cytotoxic Activity

Similar compounds have also been investigated for their antioxidant properties. For example, novel pyrazoline incorporated 2-quinolones were synthesized and evaluated for their antioxidant activity, demonstrating effectiveness in scavenging free radicals (Kumar, Fernandes, & Kumar, 2016).

Fluorescent Sensing

A study on the development of fluorescent sensors based on quinoline platforms revealed their utility in detecting metal ions like cadmium and zinc. These sensors can distinguish between these ions using different sensing mechanisms, which is crucial for environmental and biological applications (Zhou et al., 2012).

Synthesis of Novel Heterocyclic Compounds

Research also extends to the synthesis of various heterocyclic compounds using quinoline derivatives. For instance, novel fused thiazolo[2,3-b]quinazolinone derivatives were synthesized, showcasing potential in antimicrobial applications (Shah, Patel, & Patel, 2009).

In Silico Toxicity Prediction

In silico studies have utilized quinoline derivatives for toxicity predictions. This approach helps in identifying potential anticancer compounds with high activity and low toxicity, which is essential in drug discovery (Yeni, Supandi, & Merdekawati, 2018).

Properties

IUPAC Name

2-amino-1-quinolin-4-ylethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2ClH/c12-7-11(14)9-5-6-13-10-4-2-1-3-8(9)10;;/h1-6,11,14H,7,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDHUCVLUYGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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